1-(Prop-2-yn-1-yl)naphthalene

Übersicht

Beschreibung

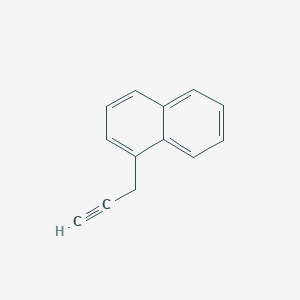

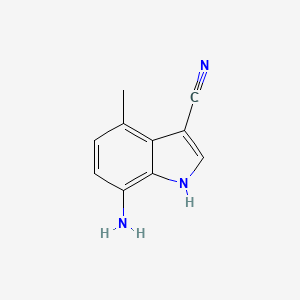

1-(Prop-2-yn-1-yl)naphthalene (1PN) is an organic compound belonging to the naphthalene family. It is a colorless, volatile liquid with a boiling point of 108°C. 1PN has a variety of uses, ranging from pharmaceuticals to industrial applications. It is also used as an intermediate in the synthesis of other compounds. 1PN has been studied for its potential therapeutic uses, including as an anti-inflammatory, anti-cancer, and anti-obesity agent. The advantages and limitations for lab experiments, as well as potential future directions for research, will also be discussed.

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

- Crystal Structure of 2-Hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione : This study reveals the crystal structure of a naphthoquinone derivative, illustrating how the propargyl group is nearly perpendicular to the naphthalene ring system. This information is crucial in understanding the molecular interactions and stability of such compounds (Isidório et al., 2018).

Chemical Synthesis and Catalysis

- Gold-Catalyzed Annulation/Fragments Formation : This paper discusses the gold(I)-catalyzed cyclization of 1-(prop-2-yn-1-yl)-2-alkenylbenzenes. The process leads to the formation of 1,3-disubstituted naphthalenes, highlighting a method for synthesizing complex organic structures (Solorio-Alvarado & Echavarren, 2010).

Photophysical Studies

- Photophysical Study of Probes in Aqueous Mixtures of Alcohols : This research examines the photophysical behavior of certain probes, including a compound related to 1-(prop-2-yn-1-yl)naphthalene, in various solvents. The study is significant for understanding the emission properties of these compounds in different environments (Cerezo et al., 2001).

Molecular Structure and Potential Therapeutic Use

- Structural and Spectral Investigations of Chalcone Derivatives : Investigating the structure of (E)-3-mesityl-1-(naphthalen-2-yl) prop-2-en-1-one, a compound similar to this compound, this study explores its potential as a chemotherapeutic agent. The findings contribute to understanding the medical applications of such compounds (Barakat et al., 2015).

Molecular Mass Growth and PAHs Study

- Molecular Mass Growth of the 2-Naphthyl Radical : This paper details the formation of polycyclic aromatic hydrocarbons (PAHs) via the reaction of the 2-naphthyl radical with certain compounds. This research is significant for understanding the chemical processes involved in the growth of PAHs (Zhao et al., 2019).

Crystal Packing and Intermolecular Interactions

- 1,6-Bis(prop-2-yn-1-yloxy)naphthalene : This study focuses on the crystal packing of a compound containing two prop-2-yn-1-yloxy groups attached to a naphthalene ring. It provides insights into intermolecular interactions, which are essential for understanding the physical properties of such materials (Yang et al., 2011).

Safety and Hazards

Safety data sheets suggest that exposure to 1-(Prop-2-yn-1-yl)naphthalene should be avoided. In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult. If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water .

Wirkmechanismus

Target of Action

It is known to interact with molecular oxygen .

Mode of Action

1-(Prop-2-yn-1-yl)naphthalene acts as a photosensitizer . It interacts with its targets through energy transfer and a single electron transfer pathway . This interaction generates singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −), which play an important role in the reaction .

Biochemical Pathways

The compound is involved in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines . This process occurs in the absence of an external photosensitizer and leads to the formation of corresponding formamides .

Pharmacokinetics

Its molecular weight is 18222 , which could potentially influence its bioavailability.

Result of Action

The action of this compound results in the formation of corresponding formamides .

Action Environment

It is known that the compound can function in the absence of an external photosensitizer , suggesting that it may be relatively stable and effective in various environments.

Eigenschaften

IUPAC Name |

1-prop-2-ynylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h1,3-5,7-10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKFTGZCXNIAHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558041 | |

| Record name | 1-(Prop-2-yn-1-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20009-31-8 | |

| Record name | 1-(Prop-2-yn-1-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B1339862.png)

![(3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B1339867.png)

![1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1339869.png)

![2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1339880.png)